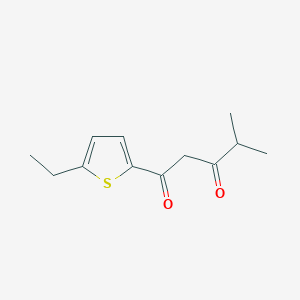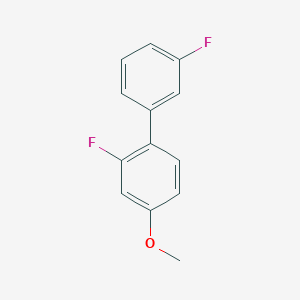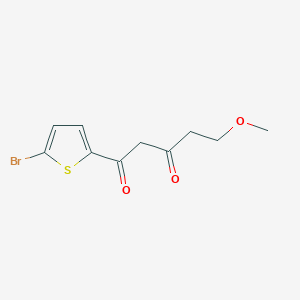
(5-Bromo-3-methylfuran-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-3-methylfuran-2-yl)methanol is an organic compound with the molecular formula C6H7BrO2 It is a derivative of furan, a heterocyclic organic compound, and contains both bromine and hydroxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-3-methylfuran-2-yl)methanol typically involves the bromination of 3-methylfuran followed by a hydroxymethylation reaction. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 5-position of 3-methylfuran. The resulting 5-bromo-3-methylfuran is then subjected to a hydroxymethylation reaction using formaldehyde and a base to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
化学反応の分析
Types of Reactions: (5-Bromo-3-methylfuran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding methylfuran derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions to replace the bromine atom.
Major Products:
Oxidation: 5-Bromo-3-methylfuran-2-carboxylic acid.
Reduction: 3-Methylfuran-2-ylmethanol.
Substitution: 5-Amino-3-methylfuran-2-ylmethanol or 5-Thio-3-methylfuran-2-ylmethanol.
科学的研究の応用
(5-Bromo-3-methylfuran-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5-Bromo-3-methylfuran-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
2-Bromo-5-methylfuran: Similar structure but lacks the hydroxyl group.
5-Bromo-2-furylmethanol: Similar structure but lacks the methyl group.
3-Methylfuran-2-ylmethanol: Similar structure but lacks the bromine atom.
Uniqueness: (5-Bromo-3-methylfuran-2-yl)methanol is unique due to the presence of both bromine and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
特性
分子式 |
C6H7BrO2 |
|---|---|
分子量 |
191.02 g/mol |
IUPAC名 |
(5-bromo-3-methylfuran-2-yl)methanol |
InChI |
InChI=1S/C6H7BrO2/c1-4-2-6(7)9-5(4)3-8/h2,8H,3H2,1H3 |
InChIキー |
DAAZWZMREABZIY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC(=C1)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




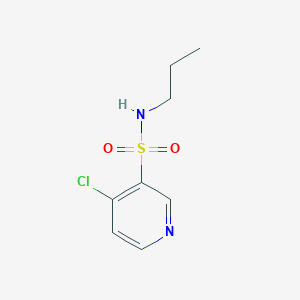

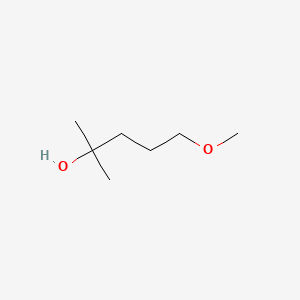

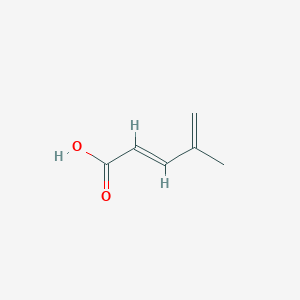


![[2-Bromo-1-(3-methylbutoxy)ethyl]benzene](/img/structure/B13619377.png)
